

Spectroscopic Profile of (2-Chlorophenyl)methanesulfonamide: A Comparative Guide

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Compound of Interest

Compound Name: (2-Chlorophenyl)methanesulfonyl chloride

Cat. No.: B1271417

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For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characterization of synthesized compounds is paramount. This guide provides a comparative overview of the spectroscopic analysis of (2-chlorophenyl)methanesulfonamide, presenting experimental data and detailed protocols for its characterization using various techniques. This information is crucial for quality control, structural elucidation, and comparison with alternative compounds in medicinal chemistry and materials science.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for (2-chlorophenyl)methanesulfonamide and its structural isomer, N-(4-chlorophenyl)methanesulfonamide, providing a basis for comparison.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	^1H NMR (CDCl_3 , δ ppm)	^{13}C NMR (CDCl_3 , δ ppm)
(2-Chlorophenyl)methanesulfonamide	7.95 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 7.25 (t, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 6.90 (s, 1H, NH), 3.05 (s, 3H, CH_3)	135.0, 130.5, 129.8, 127.5, 125.0, 122.5, 40.5 (CH_3)
N-(4-Chlorophenyl)methanesulfonamide	7.32 (d, $J = 8.8$ Hz, 2H), 7.18 (d, $J = 8.4$ Hz, 2H), 6.88 (br, 1H), 3.01 (s, 3H)	135.2, 131.1, 129.8, 122.2, 39.5

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Compound	IR (KBr, cm^{-1})	Mass Spectrometry (EI-MS), m/z (%)
(2-Chlorophenyl)methanesulfonamide	3250 (N-H str.), 1330 (SO_2 asym. str.), 1155 (SO_2 sym. str.), 910 (S-N str.), 750 (C-Cl str.)	205 (M^+), 126 ($[\text{M}-\text{SO}_2\text{CH}_3]^+$), 92, 65
N-Phenylmethanesulfonamide	3262 (N-H str.), 1321 (SO_2 asym. str.), 1151 (SO_2 sym. str.), 906 (S-N str.)	171 (M^+), 92 ($[\text{M}-\text{SO}_2\text{CH}_3]^+$), 65

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

FT-IR spectra were obtained using the KBr pellet method. The solid sample was mixed with potassium bromide powder and pressed into a thin disk. The spectra were recorded in the range of 4000–400 cm^{-1} . The characteristic stretching vibrations of the N-H and SO_2 groups are key for identifying sulfonamides. For instance, N-H stretching vibrations are typically observed in the range of 3298–3232 cm^{-1} , while asymmetric and symmetric SO_2 stretching vibrations appear as strong absorptions around 1331–1317 cm^{-1} and 1157–1139 cm^{-1} , respectively.^{[1][2]}

Mass Spectrometry (MS)

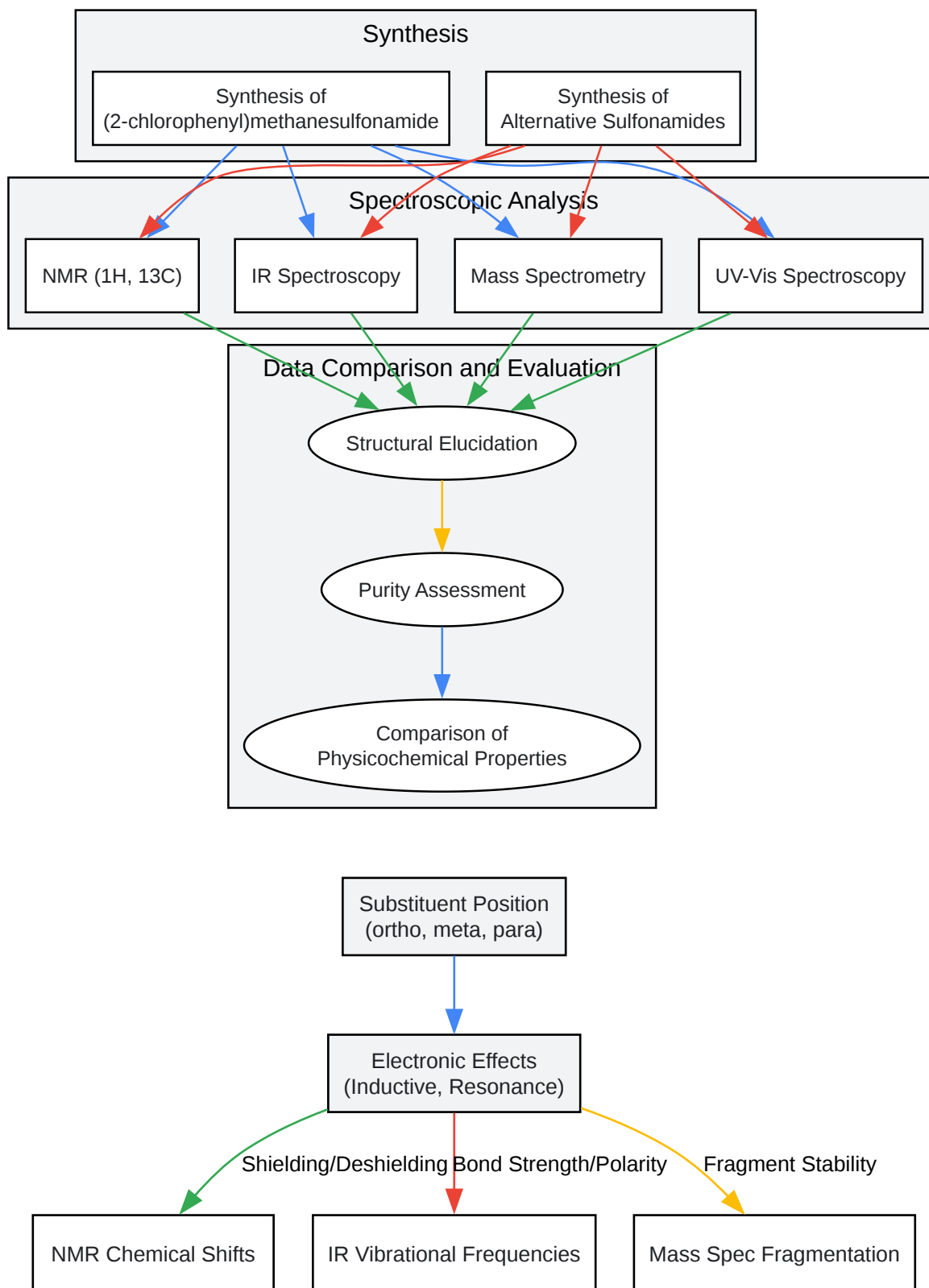
Electron Ionization Mass Spectrometry (EI-MS) was performed to determine the molecular weight and fragmentation pattern of the compound. The data for N-phenylmethanesulfonamide shows a molecular ion peak at m/z 171, with a characteristic fragment at m/z 92, corresponding to the loss of the methanesulfonyl group.^[3]

UV-Visible (UV-Vis) Spectroscopy

While specific UV-Vis data for (2-chlorophenyl)methanesulfonamide is not readily available in the provided search results, the general procedure involves dissolving the compound in a suitable solvent (e.g., ethanol or methanol) and recording the absorbance spectrum over a range of wavelengths, typically from 200 to 400 nm.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of (2-chlorophenyl)methanesulfonamide with its isomers or other related sulfonamides.



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